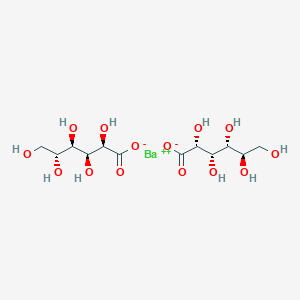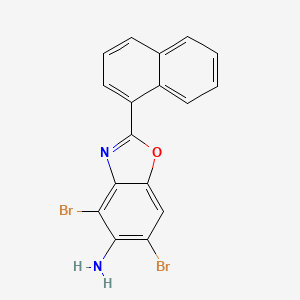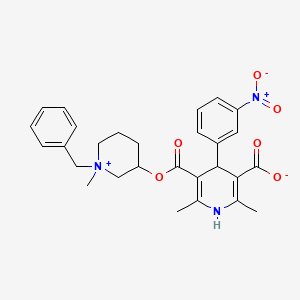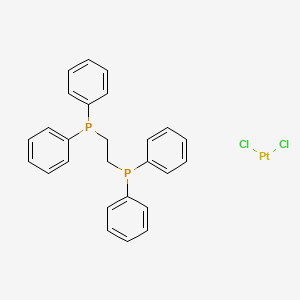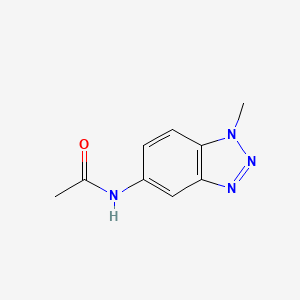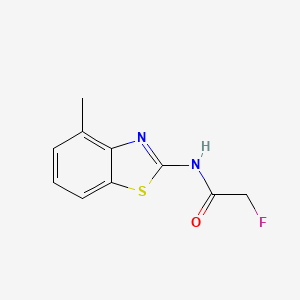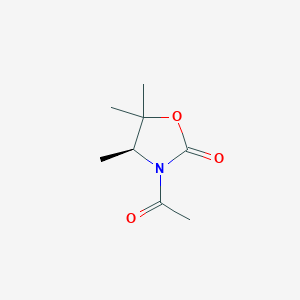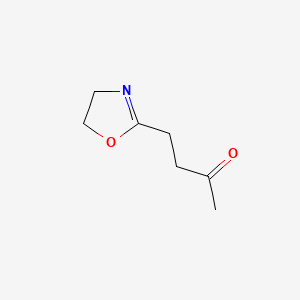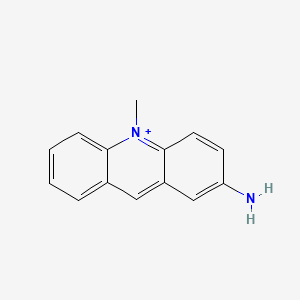
2-Amino-10-methylacridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-10-methylacridinium is a derivative of acridine, a heterocyclic organic compound. Acridines are known for their wide range of applications in various fields, including medicinal chemistry, photochemistry, and materials science. The presence of an amino group at the 2-position and a methyl group at the 10-position of the acridine ring imparts unique chemical and physical properties to this compound, making it a compound of significant interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-10-methylacridinium typically involves the introduction of the amino and methyl groups onto the acridine ring. One common method is the reaction of 10-methylacridinium salts with ammonia or primary amines under controlled conditions. The reaction can be catalyzed by various agents, including acids or bases, depending on the desired reaction pathway .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 2-Amino-10-methylacridinium undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Dihydro derivatives of this compound.
Substitution: Various substituted acridinium derivatives.
科学的研究の応用
2-Amino-10-methylacridinium has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Amino-10-methylacridinium involves its ability to participate in photoredox catalysis. Upon exposure to visible light, the compound undergoes photoexcitation, leading to the formation of reactive intermediates that can facilitate various chemical transformations . In biological systems, its interaction with DNA and other biomolecules can result in the generation of reactive oxygen species, leading to cellular damage and apoptosis .
類似化合物との比較
9-Mesityl-10-methylacridinium perchlorate: This compound is also used as a photocatalyst in organic synthesis and shares similar photophysical properties with 2-Amino-10-methylacridinium.
2-Chloro-5-amino-10-methylacridinium bromide: This derivative has been studied for its effects on cell mitosis and its potential as an anticancer agent.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and photophysical properties.
特性
CAS番号 |
23045-44-5 |
|---|---|
分子式 |
C14H13N2+ |
分子量 |
209.27 g/mol |
IUPAC名 |
10-methylacridin-10-ium-2-amine |
InChI |
InChI=1S/C14H13N2/c1-16-13-5-3-2-4-10(13)8-11-9-12(15)6-7-14(11)16/h2-9H,15H2,1H3/q+1 |
InChIキー |
RXELMKZNPCBWLG-UHFFFAOYSA-N |
正規SMILES |
C[N+]1=C2C=CC(=CC2=CC3=CC=CC=C31)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


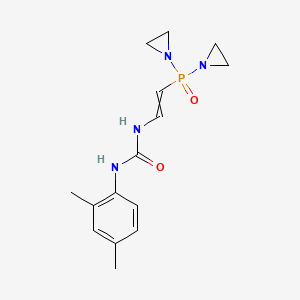
![1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one](/img/structure/B13814630.png)
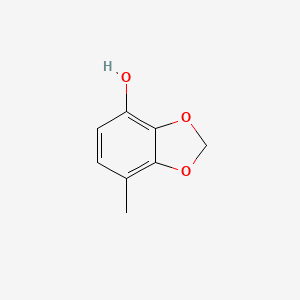
![[4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium](/img/structure/B13814642.png)
